8-hydrazinyl-1,3-dimethyl-7-[2-(phenylamino)ethyl]-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-hydrazinyl-1,3-dimethyl-7-[2-(phenylamino)ethyl]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a hydrazinyl group, a dimethyl group, and a phenylaminoethyl group attached to a purine core. Purine derivatives are known for their significant biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydrazinyl-1,3-dimethyl-7-[2-(phenylamino)ethyl]-3,7-dihydro-1H-purine-2,6-dione involves multiple steps. One common method includes the reaction of 1,3-dimethylxanthine with hydrazine hydrate under reflux conditions to introduce the hydrazinyl group. This intermediate is then reacted with 2-(phenylamino)ethyl chloride in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and reaction time. Advanced purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
8-hydrazinyl-1,3-dimethyl-7-[2-(phenylamino)ethyl]-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or hydrazides.
Substitution: The phenylaminoethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazones or hydrazides.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
8-hydrazinyl-1,3-dimethyl-7-[2-(phenylamino)ethyl]-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting purine-related pathways.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 8-hydrazinyl-1,3-dimethyl-7-[2-(phenylamino)ethyl]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in purine metabolism, thereby affecting cellular processes. It may also interact with DNA or RNA, leading to alterations in gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione
- 8-hydrazino-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
8-hydrazinyl-1,3-dimethyl-7-[2-(phenylamino)ethyl]-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the phenylaminoethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other purine derivatives and contributes to its specific interactions with biological targets .
Properties
Molecular Formula |
C15H19N7O2 |
---|---|
Molecular Weight |
329.36 g/mol |
IUPAC Name |
7-(2-anilinoethyl)-8-hydrazinyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C15H19N7O2/c1-20-12-11(13(23)21(2)15(20)24)22(14(18-12)19-16)9-8-17-10-6-4-3-5-7-10/h3-7,17H,8-9,16H2,1-2H3,(H,18,19) |
InChI Key |
KLFVNLHDKLXUQT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN)CCNC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.